molecular formula C16H13NO2S B1391970 Ethyl 5-(Isoquinolin-4-yl)thiophene-2-carboxylate CAS No. 1187164-06-2

Ethyl 5-(Isoquinolin-4-yl)thiophene-2-carboxylate

Cat. No. B1391970
CAS RN: 1187164-06-2
M. Wt: 283.3 g/mol
InChI Key: GUNVARJGUVVVGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . A study by Smeyanov et al. (2017) explored the synthesis of mesomeric betaines using ethyl thiophenecarboxylates and quinolinium salts. Mahmoud et al. (2015) synthesized a series of isoquinoline derivatives using ethyl thiophene-3-carboxylate.

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives, including Ethyl 5-(Isoquinolin-4-yl)thiophene-2-carboxylate, have been found to exhibit potent antimicrobial activity. For instance, certain thiophene analogues have shown significant antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . They also displayed excellent antifungal activity against Candida albicans and Aspergillus niger .

Antioxidant Activity

Thiophene derivatives have also been studied for their antioxidant activity. Some compounds have exhibited excellent antioxidant activity, which can be beneficial in combating oxidative stress-related diseases .

Anticorrosion Properties

In industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors . This property can be particularly useful in protecting metal surfaces from corrosion.

Anticancer Activity

Thiophene derivatives have shown potential in cancer treatment. Certain compounds have demonstrated effective cytotoxic activity against human lung cancer cell line (A-549) . This suggests that they could be developed into potential anticancer drugs.

Synthesis of Mesomeric Betaines

Ethyl thiophenecarboxylates, including Ethyl 5-(Isoquinolin-4-yl)thiophene-2-carboxylate, have been used in the synthesis of mesomeric betaines. These compounds have various applications in organic chemistry.

Synthesis of Isoquinoline Derivatives

Ethyl thiophene-3-carboxylate has been used in the synthesis of a series of isoquinoline derivatives. Isoquinoline derivatives have a wide range of biological activities and are of interest in medicinal chemistry.

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . This is a rapidly growing field with applications in various electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are widely used in display technology for televisions, mobile phones, and more.

properties

IUPAC Name

ethyl 5-isoquinolin-4-ylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-2-19-16(18)15-8-7-14(20-15)13-10-17-9-11-5-3-4-6-12(11)13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNVARJGUVVVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(Isoquinolin-4-yl)thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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